4'-(tert-Butyl)propiophenone

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4'-(tert-Butyl)propiophenone involves various chemical strategies. For example, the reaction of 4-tert-butylphenol with elemental sulfur in the presence of a base can yield p-tert-butylthiacalix[4]arene, showcasing a method for modifying the phenolic structure to achieve new compounds with potential for further functionalization (Kumagai et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds akin to 4'-(tert-Butyl)propiophenone often features bulky tert-butyl groups which can influence the material's properties, such as solubility and thermal stability. For instance, polyimides containing di-tert-butyl side groups exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, highlighting how the tert-butyl group impacts the polymer's physical properties (Chern et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving tert-butylphenol derivatives can lead to a wide array of products depending on the reactants and conditions. For example, the transformation of 4-tert-butylphenol in the ferrate(VI) oxidation process results in hydroxylation products, benzene-ring cleavage products, dimers, and higher polymerization products, demonstrating the diverse chemical reactivity of these compounds (Zheng et al., 2020).

Physical Properties Analysis

The physical properties of tert-butylphenol derivatives, such as those similar to 4'-(tert-Butyl)propiophenone, are influenced by their molecular structure. The introduction of tert-butyl groups can significantly affect the compound's solubility, thermal stability, and other physical characteristics. For instance, novel polyimides derived from 4-(4-amino-2-chlorophenyl)-1-(4-aminophenoxy)-2,6-di-tert-butylbenzene show remarkable solubility and high glass transition temperatures, indicative of the effect of tert-butyl groups on polymer properties (Chern et al., 2009).

Chemical Properties Analysis

The chemical properties of 4'-(tert-Butyl)propiophenone and its related compounds are defined by their reactivity and stability under various conditions. The antioxidative properties of derivatives like 2,2′-methylenebis(4-methyl-6-tert, butylphenol) indicate potential applications as stabilizers in different matrices, showcasing the importance of understanding these compounds' chemical behavior (Zikmund et al., 1972).

Scientific Research Applications

Antioxidant Applications

4'-(tert-Butyl)propiophenone and its derivatives are widely recognized for their antioxidant properties. This characteristic is particularly important in the production of polyethylene and other polymers. For instance, 2,6-Di-(tert-butyl)-4-methylphenol, a related compound, is commonly used as an antioxidant in polyethylene manufacturing. The generation of oxidation products from these antioxidants can lead to the discoloration of polyethylene films, emphasizing the importance of understanding these reactions in industrial contexts (Daun, Gilbert, & Giacin, 1974).

Chemical Characterization and Synthesis

In the field of chemical synthesis, derivatives of 4'-(tert-Butyl)propiophenone have been explored for their potential in creating new materials. For example, a novel antioxidant combining an alkoxysilyl group and a 2,6-di-tert-butylphenol stabilizing moiety was synthesized and tested in isotactic poly(propylene). This research demonstrates the compound's utility in stabilizing polymers and enhancing their properties (Nedelčev et al., 2007).

Environmental and Water Treatment Studies

Research into the environmental applications of tert-butylphenol compounds includes studies on their transformation and removal in water treatment processes. For example, a study on the transformation of 4-tert-butylphenol in the ferrate (VI) oxidation process provided insights into its reaction kinetics and product formation. This is relevant for understanding how phenolic endocrine-disrupting chemicals can be treated in water purification systems (Zheng et al., 2020).

Polymer Technology

In polymer technology, 4'-(tert-Butyl)propiophenone derivatives have been used to modify the properties of polymers. Alternating copolymerization and terpolymerization techniques utilizing vinyl-substituted phenolic antioxidants have been explored. These methods have shown promise in creating polymers with enhanced stability and desirable physical properties, thus extending their potential applications (Auer et al., 2004).

Analysis and Measurement Techniques

The compound's utility extends to analytical chemistry, where it serves as a protective agent against autoxidation of lipids during chromatographic processes. Its high chromatographic mobility and ease of detection make it a useful tool in lipid analysis (Wren & Szczepanowksa, 1964).

Safety And Hazards

4’-(tert-Butyl)propiophenone is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible and causes serious eye irritation . It is recommended to avoid ingestion and inhalation, ensure adequate ventilation, and use personal protective equipment when handling this compound .

properties

IUPAC Name |

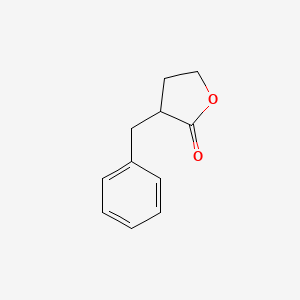

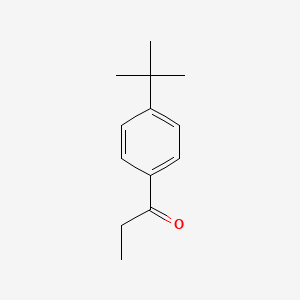

1-(4-tert-butylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNYEAINONORRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221405 | |

| Record name | 4'-(tert-Butyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(tert-Butyl)propiophenone | |

CAS RN |

71209-71-7 | |

| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71209-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-(tert-Butyl)propiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071209717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-(tert-Butyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(tert-butyl)propiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.